2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile is a synthetic compound that belongs to the class of isonicotinonitriles. It is characterized by the presence of a pyrrolidine ring with two fluorine atoms substituted at the 3-position, contributing to its unique chemical properties. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
The compound can be synthesized through various chemical reactions involving isonicotinonitrile derivatives and difluorinated pyrrolidine precursors. Specific commercial sources for procurement include chemical suppliers specializing in research chemicals.
The synthesis of 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile typically involves a multi-step process:
The molecular structure of 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile features:
2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile may participate in several chemical reactions:
Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile, and reaction progress is monitored using spectroscopic techniques like NMR and mass spectrometry.
The mechanism of action for 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile largely depends on its biological targets. It may interact with specific receptors or enzymes relevant to therapeutic pathways.
Preliminary studies suggest potential interactions with neurotransmitter systems or enzyme inhibition, although detailed mechanistic studies are required for comprehensive understanding.
2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile has potential applications in:
The synthesis of 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile follows a meticulously designed multi-step sequence that leverages specialized difluorinated pyrrolidine precursors as key building blocks. This synthetic route typically initiates with the preparation of 3,3-difluoropyrrolidine, which serves as the foundational scaffold for subsequent functionalization. The synthesis proceeds through sequential nucleophilic substitution reactions that install critical functional groups while preserving the integrity of the gem-difluoro motif—a structural feature known to enhance metabolic stability and influence molecular conformation .
Industrial-scale production employs palladium-catalyzed cross-coupling reactions to achieve high regioselectivity, particularly when introducing substituents at the 3- and 5-positions of the 7-azaindole core. Precursor activation is commonly accomplished using 1-tosyl-3-iodo-5-bromo-7-azaindole, which undergoes sequential palladium-catalyzed couplings with appropriate boronate reagents. Critical to this process is the maintenance of an inert atmosphere (nitrogen or argon) to prevent undesired side reactions mediated by moisture or oxygen. Reaction progression is typically monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy, with intermediates purified through recrystallization or column chromatography [5].
Key synthetic parameters include:
Table 1: Synthetic Pathway for 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile
| Synthetic Step | Key Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Pyrrolidine Precursor Activation | Difluorinated alkyl halides, Base (K₂CO₃) | 1-Tosyl-3-iodo-5-bromo-7-azaindole | 65-75 |
| Regioselective C-3 Coupling | 1-Methyl-3-boronate imidazole, Pd(PPh₃)₂Cl₂, DABCO, 90°C | 3-(Imidazolyl)-5-bromo-7-azaindole | 60-70 |
| C-5 Functionalization | Substituted benzyl boronate, Pd(OAc)₂, SPhos ligand | 3,5-Disubstituted-7-azaindole | 55-65 |
| Tosyl Deprotection | NaOH/MeOH, Reflux | Free pyrrolidine derivative | 30-40* |
| Final Ring Closure | CuI, trans-1,2-diaminocyclohexane, K₃PO₄ | 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile | 50-60 |
*Note: The deprotection step represents a significant bottleneck due to hydrolysis side products [5].
The strategic incorporation of the isonicotinonitrile moiety into the difluorinated pyrrolidine scaffold relies on sophisticated carbon-nitrogen bond-forming methodologies. Nucleophilic aromatic substitution (SNAr) represents the most direct approach, where the electron-deficient 2-chloroisonicotinonitrile undergoes displacement by the secondary amine of 3,3-difluoropyrrolidine. This transformation is significantly enhanced by the presence of the ortho-positioned nitrile group, which increases the electrophilicity of the C-2 position through resonance and inductive effects. The reaction typically proceeds in dimethylformamide (DMF) or dimethylacetamide (DMA) at elevated temperatures (100-120°C) with inorganic bases such as potassium carbonate or cesium carbonate providing optimal results .
Alternative coupling strategies employ palladium-catalyzed amination using Buchwald-Hartwig cross-coupling protocols, particularly valuable when introducing sterically demanding pyrrolidine derivatives. These methods utilize palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0) as precatalysts with phosphine ligands (XPhos, SPhos, or DavePhos) that facilitate the reductive elimination step. This approach demonstrates superior functional group tolerance compared to classical SNAr reactions, accommodating diverse substitution patterns on both coupling partners [6].
Microwave-assisted synthesis has emerged as a powerful technique for accelerating these coupling reactions, reducing typical reaction times from 12-24 hours to 30-60 minutes while improving overall yields by 15-25%. Additionally, recent advances in continuous flow chemistry have demonstrated potential for scalable production, with reactor designs enabling precise control of residence time and temperature profiles .
Table 2: Comparative Analysis of Coupling Methodologies for Isonicotinonitrile Derivatives
| Coupling Method | Catalytic System | Reaction Conditions | Yield Range (%) | Key Advantages |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | None (base-promoted) | K₂CO₃, DMF, 120°C, 12h | 60-75 | Simplicity, low catalyst cost |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | Cs₂CO₃, toluene, 100°C, 8h | 75-85 | Broad substrate scope, mild conditions |
| Ullmann-Type Coupling | CuI, trans-1,2-diaminocyclohexane | K₃PO₄, dioxane, 110°C, 24h | 65-80 | Copper economy, ligand acceleration |
| Microwave-Assisted Coupling | Pd(OAc)₂/SPhos | K₂CO₃, DMA, 150°C, 45min | 80-92 | Rapid reaction, improved purity |
The molecular architecture of the target compound features the pyridine-4-carbonitrile system connected to the 3,3-difluoropyrrolidine through a nitrogen linkage, as represented by the canonical SMILES: C1CN(CC1(F)F)C2=NC=CC(=C2)C#N. This structural configuration creates a bidentate hydrogen-bond acceptor system ideal for kinase active site engagement, with the nitrile group serving as both a hydrogen bond acceptor and a dipolar interaction site. The gem-difluoro group within the pyrrolidine ring induces a unique puckered conformation that enhances binding complementarity to hydrophobic enzyme pockets [6].
Scaffold-hopping strategies have been instrumental in optimizing the kinase inhibitory profile of 2-(3,3-difluoro-pyrrolidin-1-yl)-isonicotinonitrile derivatives. This compound serves as a privileged template for bioisosteric replacement campaigns focused on improving potency, selectivity, and physicochemical properties. Computational approaches employing deep generative models such as SyntaLinker have enabled systematic exploration of structural analogs while preserving key pharmacophoric elements. These models utilize transfer learning to predict novel scaffolds with enhanced binding characteristics, as demonstrated in the design of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors where scaffold-hopping yielded compounds with low nanomolar inhibitory activity against TANK-binding kinase 1 (22.4 nM IC₅₀) [4] [10].
Key scaffold-hopping transformations include:
The azaindole framework exemplifies the success of scaffold-hopping in kinase inhibitor development, with positional isomers demonstrating distinct target selectivity profiles. The 7-azaindole isomer has generated over 100,000 structures in chemical databases, reflecting its privileged status in medicinal chemistry. Systematic analysis reveals that nitrogen atom positioning profoundly influences physicochemical parameters: the 7-azaindole analog exhibits reduced log P (-0.3 units) and enhanced aqueous solubility compared to the 4-azaindole variant, while maintaining comparable molecular weight [5].
Table 3: Impact of Azaindole Isomerism on Kinase Inhibitor Properties
| Structural Feature | 4-Azaindole Derivative | 5-Azaindole Derivative | 7-Azaindole Derivative |
|---|---|---|---|
| Representative Structure | Pyrido[3,4-b]pyrrole | Pyrido[4,3-b]pyrrole | Pyrido[2,3-b]pyrrole |
| Kinase Inhibition (IC₅₀ nM) | 240 (ALK) | 180 (Aurora B) | 22 (TBK1) |
| cLogP | 2.1 | 1.8 | 1.5 |
| Aqueous Solubility (μg/mL) | 45 | 68 | 120 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Commercial Availability | 2,517 compounds | 2,006 compounds | >10,000 compounds |
| Patent Prevalence | 1,187 patents | 961 patents | 2,863 patents |
Advanced computational techniques including molecular docking and molecular dynamics simulations have revealed that the 3,3-difluoropyrrolidine moiety adopts a distinctive envelope conformation when bound to kinase targets, with the fluorine atoms positioned pseudo-axially to minimize electrostatic repulsion within the hydrophobic pocket. This conformation creates optimal vector alignment for interaction with conserved catalytic residues, particularly the catalytic lysine in the ATP-binding site. Scaffold-hopping efforts have successfully exploited this phenomenon through rational design of conformationally constrained analogs that pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding [4] [10].
Structure-based design leveraging crystal structures of aminoglycoside kinases bound to inhibitors has identified critical interactions that guide scaffold optimization. The glycine-rich loop (residues 21-27 in APH(3′)-IIIa) undergoes significant conformational rearrangement upon inhibitor binding, creating a hydrophobic cleft ideally sized for the difluoropyrrolidine moiety. This structural insight has enabled the development of hybrid scaffolds that merge elements of 2-(3,3-difluoro-pyrrolidin-1-yl)-isonicotinonitrile with privileged kinase pharmacophores, yielding dual-targeting inhibitors with synergistic activity profiles [7] [10].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: